2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate
Description
2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate is a synthetic carbamate derivative characterized by a quinoline scaffold substituted with a methyl group at the 2-position and a carbamate moiety linked to a 4-chlorophenyl group. The compound’s synthesis typically involves the reaction of (4-chlorophenyl)carbamic chloride with a methanol-containing precursor under reflux conditions, followed by recrystallization to obtain pure crystals .
Properties
CAS No. |
14577-79-8 |
|---|---|
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-6-12-3-2-4-15(16(12)19-11)22-17(21)20-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,20,21) |
InChI Key |
NDGVCMKVFPATBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent : Acetonitrile or acetone are preferred for their ability to dissolve both reactants while minimizing side reactions.
-
Catalyst : Triethylamine (1–5 mol%) accelerates the reaction by deprotonating the hydroxyl group of 2-methyl-8-quinolinol, enhancing its nucleophilicity.
-
Temperature : Reactions are typically conducted at 0–5°C (ice bath) to suppress thermal decomposition of the isocyanate.
-
Dissolve 2-methyl-8-quinolinol (14.5 g, 0.085 mol) in acetonitrile (150 g).
-
Add triethylamine (3 drops) and 4-chlorophenyl isocyanate (11.9 g, 0.077 mol) dropwise under stirring.
-
Stir for 12 hours at 0–5°C.
-
Filter the precipitate and wash with cold acetonitrile to isolate the product.
Key Data (Table 1)
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Catalyst | Triethylamine | |
| Reaction Time | 12 hours | |
| Yield | 88% | |
| Purity (HPLC) | >95% |
Chloroformate-Based Carbamate Synthesis
An alternative route employs 4-chlorophenyl chloroformate instead of isocyanates (Scheme 1). This method is advantageous when isocyanates are less accessible or unstable.
Mechanistic Overview
The chloroformate reacts with 2-methyl-8-quinolinol in a two-step process:
-
Formation of an intermediate mixed carbonate.
-
Displacement by the amine (if present) or direct carbamate formation.
-
Add 4-chlorophenyl chloroformate (1.2 equiv) to a solution of 2-methyl-8-quinolinol (1.0 equiv) in dichloromethane.
-
Stir at room temperature for 6 hours.
-
Quench with water, extract with DCM, and purify via column chromatography.
Key Data (Table 2)
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Reaction Time | 6 hours | |
| Yield | 70% | |
| Byproduct | <5% (hydrolysis products) |
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize polymer-supported reagents to streamline purification. For example, Wang resin-bound 4-chlorophenyl isocyanate enables efficient carbamate formation with minimal workup.
Procedure Highlights
-
Immobilize 4-chlorophenyl isocyanate on Wang resin via a linker.
-
React with 2-methyl-8-quinolinol in DMF at 50°C for 8 hours.
-
Cleave the product from the resin using trifluoroacetic acid (TFA).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:
-
Mixing 2-methyl-8-quinolinol and 4-chlorophenyl isocyanate in acetone.
-
Irradiating at 100°C for 15 minutes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines.
Scientific Research Applications
Fungicidal and Bactericidal Properties
The compound exhibits significant fungicidal and bactericidal activities, making it valuable in agricultural and industrial applications. Research indicates that 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate can effectively combat a broad spectrum of bacteria and fungi. The following table summarizes its efficacy against various microorganisms:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Bacillus subtilis | 8 |
| Staphylococcus aureus | 9 |
| Salmonella typhosa | 14 |
These results demonstrate the compound's potential as a biostatic agent in formulations such as soaps and shampoos, where it can serve as a preservative or disinfectant .
Industrial Applications
In addition to its antimicrobial properties, this compound is useful in various industrial settings. It can be incorporated into products like adhesives, paints, and emulsions to provide preservation and disinfection capabilities. Its effectiveness at low concentrations (as low as 100 ppm) makes it an attractive option for manufacturers seeking to enhance product stability without compromising quality .
Agricultural Uses
The compound's ability to inhibit microbial growth extends to agricultural applications, where it can be utilized as a fungistat or bacteristat. This is particularly relevant in the treatment of crops, where controlling fungal and bacterial pathogens is crucial for maintaining yield and quality. The potential for use in organic farming practices is also notable, given the increasing demand for environmentally friendly pest control solutions .
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are being explored for their biological activity against specific pathogens. For instance, studies have shown that similar compounds can act as inhibitors of enzymes critical for the survival of pathogens like Cryptosporidium parvum, which poses significant health risks . This highlights the compound's potential role in developing new therapeutic agents.
Case Studies and Experimental Findings
Numerous studies have documented the effectiveness of this compound in various applications:
- Agricultural Study : A field trial demonstrated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls.
- Pharmaceutical Evaluation : In vitro studies revealed that the compound effectively inhibited the growth of several pathogenic bacteria at concentrations lower than those required by traditional antibiotics .
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The 4-chlorophenyl group is a common substituent in carbamate derivatives due to its electron-withdrawing properties, which enhance stability and intermolecular interactions. Key analogs include:
- Halogen Influence : In maleimide analogs (e.g., N-(4-halophenyl)maleimides), the size of the halogen (F, Cl, Br, I) minimally affects inhibitory potency (IC50 values range: 4.34–7.24 μM for MGL inhibition), suggesting steric effects dominate over electronic effects .
- Hydrogen Bonding: Methyl N-(4-chlorophenyl)carbamate forms robust N–H···O hydrogen bonds in its crystal lattice, enhancing thermal stability compared to non-chlorinated analogs .
Quinoline vs. Other Heterocycles
- Quinoline vs. Pyrazole: Pyraclostrobin (a pyrazole-containing carbamate) exhibits fungicidal activity due to its ability to inhibit mitochondrial respiration, whereas quinoline-based carbamates may target different pathways (e.g., enzyme inhibition via π-π stacking) .
- Quinoline vs. Benzimidazole: Fenbendazole’s benzimidazole core enables broad-spectrum antiparasitic activity, while the quinoline scaffold in 2-methyl-8-quinolyl derivatives may offer distinct pharmacokinetic profiles (e.g., enhanced lipophilicity) .
Table 1: Comparative Physicochemical Properties
| Compound | logP | PSA (Ų) | Melting Point (°C) |
|---|---|---|---|
| 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate* | ~3.1 | ~47.6 | Not reported |
| Methyl N-(4-chlorophenyl)carbamate | 2.98 | 47.56 | 165–167 |
| 2-Chloroethyl N-(4-nitrophenyl)carbamate | 2.98 | 84.15 | Not reported |
*Estimated using analogs .
Biological Activity
2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate is a synthetic organic compound notable for its biological activities, particularly in the fields of antimicrobial and antifungal research. The compound's structure, which includes a quinoline moiety and a carbamate group, allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C17H13ClN2O2
- Molecular Weight : Approximately 312.7 g/mol
- CAS Number : 14577-79-8
The presence of the 4-chlorophenyl group enhances its biological activity by potentially influencing its interaction with enzymes and receptors.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in metabolic pathways. The carbamate group can form covalent bonds with active sites on enzymes, disrupting their function and leading to altered biochemical pathways. This mechanism is particularly relevant in the context of antimicrobial activity, where enzyme inhibition can prevent bacterial growth and proliferation.
Antimicrobial Properties
The compound has been explored for its antimicrobial properties, showing effectiveness against various bacterial strains. Studies have indicated that it can inhibit growth in certain pathogens, making it a potential candidate for drug formulation targeting bacterial infections. For instance, its ability to inhibit specific enzymes involved in bacterial metabolism suggests that it could be effective against resistant strains .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. The mechanism likely involves similar interactions with fungal enzymes, disrupting their metabolic processes and leading to cell death.
Comparative Analysis with Similar Compounds
The following table summarizes key structural analogs of this compound and their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 8-Quinolyl N-(4-chlorophenyl)carbamate | 14628-09-2 | Lacks methyl substitution at position 2. |
| 8-Hydroxyquinoline N-(4-chlorophenyl)carbamate | 14628-09-3 | Hydroxy group provides different reactivity. |
| 8-Methoxyquinoline N-(4-chlorophenyl)carbamate | 14628-09-4 | Methoxy substitution alters solubility properties. |
This comparison highlights how the methyl substitution at position 2 may enhance the biological activity of this compound compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into their potential applications:
- Antibacterial Efficacy : A study demonstrated that derivatives of quinoline exhibited significant antibacterial potency against Escherichia coli and Staphylococcus aureus, outperforming traditional antibiotics like ampicillin .
- Enzyme Inhibition : Research on carbamates has shown that they can effectively inhibit the ATPase activity of bacterial DNA gyrase and topoisomerase IV, indicating a dual-target mechanism that could be leveraged for developing new antibacterial agents .
- Toxicity Assessments : In vitro studies have assessed the cytotoxicity of various quinoline derivatives against human liver cell lines (HepG2), revealing low toxicity profiles for some compounds while maintaining high antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-8-quinolyl N-(4-chlorophenyl)carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via carbamate formation between 2-methyl-8-quinolinol and 4-chlorophenyl isocyanate. Key parameters include:
- Temperature : Maintain 0–5°C during isocyanate addition to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to stabilize reactive intermediates.
- Catalyst : Triethylamine (1.2 eq) enhances nucleophilicity of the quinolinol oxygen .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purification by column chromatography typically achieves >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing this carbamate derivative?
- Methodological Answer :
- NMR : Use - and -NMR to confirm carbamate linkage (C=O resonance at ~155 ppm) and aromatic substituents (e.g., 4-chlorophenyl protons at 7.3–7.5 ppm) .
- IR : Identify carbamate C=O stretch at ~1700 cm and N-H stretch at ~3300 cm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 343.08 (calculated: 343.09) .
Q. What are the common hydrolytic pathways for this compound under acidic/basic conditions?
- Methodological Answer :
- Acidic Hydrolysis (HCl, reflux): Cleaves carbamate to yield 2-methyl-8-quinolinol and 4-chloroaniline. Monitor pH to prevent over-degradation .
- Basic Hydrolysis (NaOH, 60°C): Produces CO, methanol, and 4-chloroaniline. Kinetic studies show pseudo-first-order behavior with = 0.12 h .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states for nucleophilic substitutions .
- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on carbamate stability. Polar aprotic solvents (e.g., DMF) stabilize intermediates by 5–8 kcal/mol .
- Case Study : ICReDD’s workflow integrates computed activation energies with robotic screening to prioritize reaction conditions, reducing experimental trials by 70% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Assay Standardization :
| Parameter | Recommended Protocol |
|---|---|
| Cell Lines | Use ATCC-certified lines (e.g., HeLa, MCF-7) with passage numbers <20. |
| Concentration Range | 0.1–100 µM, with DMSO controls ≤0.1% v/v . |
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to distinguish off-target effects. For example, upregulation of CYP3A4 may indicate metabolic detoxification .
Q. How does crystal packing influence the compound’s stability and bioavailability?
- Methodological Answer :
- X-ray Crystallography : The carbamate group forms intramolecular N–H···O hydrogen bonds (2.89 Å), stabilizing the planar quinoline ring. Disordered 4-chlorophenyl groups reduce melting point (mp 137–139°C) .
- Solubility Prediction : Hansen solubility parameters (δ=18.1, δ=5.2, δ=8.7) suggest poor aqueous solubility (<0.1 mg/mL), necessitating prodrug strategies .
Q. What are the limitations of current SAR studies for analogous carbamates, and how can they be improved?
- Methodological Answer :
- Data Gaps : Most studies neglect steric effects of the 2-methylquinoline moiety.
- Advanced SAR :
| Modification | Impact on Activity |
|---|---|
| 8-Quinolyl → 8-Isoquinolyl | 3-fold ↑ in kinase inhibition due to π-stacking . |
| N-(4-Cl-phenyl) → N-(3,4-diCl-phenyl) | Improves logP by 0.5 but ↑ hepatotoxicity . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
